![molecular formula C17H11ClFN3O2 B2812672 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide CAS No. 1421505-08-9](/img/structure/B2812672.png)
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide
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Overview
Description
“2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide” is a chemical compound with the molecular formula C17H11ClFN3O2 and a molecular weight of 343.74. It is used for research purposes. This compound is a pyrimidine derivative, which are known for their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Synthesis Analysis
In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . The synthesis involved the reaction of various amines with 5-fluoro-2-amino pyrimidines in the presence of K2CO3, via a C-N bond-forming reaction . Another synthetic approach involved the reaction of N2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hours at temperatures between 25 and 30°C .Molecular Structure Analysis
The molecular structure of “2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide” consists of a pyrimidine ring attached to a benzamide group via a fluorophenoxy linker.Chemical Reactions Analysis
Pyrimidine derivatives, including “2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide”, can undergo various chemical reactions. For instance, 2-Chloropyrimidine can undergo a cobalt-catalyzed cross-coupling reaction with aryl halides .Scientific Research Applications
- Nicotinamide derivatives, to which this compound belongs, have been investigated for their herbicidal properties . Researchers explore their potential as environmentally friendly herbicides to control unwanted plant growth.
- Similar to herbicides, nicotinamide derivatives have fungicidal activity . Scientists study their effectiveness against fungal pathogens, aiming to develop novel antifungal agents for agriculture and medicine.
- The crystal structures of related compounds, such as 2-chloro-N-(phenylcarbamoyl)nicotinamide, have been determined . These studies provide insights into molecular packing, intermolecular interactions, and potential applications.
Herbicidal Activity
Fungicidal Activity
Crystallography and Structural Studies
Mechanism of Action
Target of Action
The primary target of 2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide is the P2X7 receptors . These receptors are a type of purinergic receptor for ATP, which play a significant role in apoptosis, inflammation, and pain signaling.
Mode of Action
The compound acts as an antagonist against P2X7 receptors . By binding to these receptors, it inhibits their activation, thereby modulating the downstream signaling pathways that are triggered by these receptors.
Pharmacokinetics
The compound’smolecular weight (500.85) suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed. The compound’s LogP value (3.31790) also indicates a balance between hydrophilicity and lipophilicity, which is favorable for membrane permeability.
properties
IUPAC Name |
2-chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O2/c18-13-6-2-1-5-12(13)16(23)22-11-9-20-17(21-10-11)24-15-8-4-3-7-14(15)19/h1-10H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQFCPWYQVCBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide |
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